N-methyl-1-(3-methyl-5-isoxazolyl)-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine
Overview
Description
N-methyl-1-(3-methyl-5-isoxazolyl)-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18992602 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have been focusing on the synthesis of novel compounds with potential antimicrobial and anti-inflammatory properties. For instance, Kendre et al. (2015) prepared a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives through a multi-component cyclo-condensation reaction. These compounds were evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Photocytotoxicity and Cellular Uptake
The study of photocytotoxicity and cellular uptake of compounds is crucial for developing new therapeutic agents. Basu et al. (2015) investigated Iron(III) complexes with pyridoxal (vitamin B6) Schiff bases for their uptake in cancer cells and remarkable photocytotoxicity. These complexes showed significant uptake in the endoplasmic reticulum of cancer cells, indicating their potential in tumor targeting and cellular uptake (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Antimycobacterial Activity
The development of compounds with antimycobacterial activity is critical in combating tuberculosis and other mycobacterial infections. Ali and Yar (2007) synthesized novel derivatives of 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol and evaluated their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the compounds showed good antimycobacterial activity, highlighting the potential of such derivatives in treating resistant strains of tuberculosis (Ali & Yar, 2007).
Antipsychotic Potential
Research on the antipsychotic potential of novel compounds is vital for addressing mental health disorders. Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as novel antipsychotic agents. Their studies revealed that these compounds reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating a unique mechanism of action (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2-oxazol-5-yl)-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-13-22(29-25-17)16-26(2)14-19-15-27(3)24-23(19)18-9-11-21(12-10-18)28-20-7-5-4-6-8-20/h4-13,15H,14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIAOZPMDODOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)CC2=CN(N=C2C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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